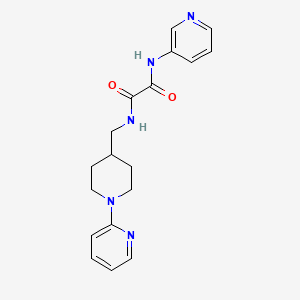

N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridine and piperidine derivatives, play a crucial role in medicinal chemistry due to their high biological activities. They serve as structural components of pharmaceuticals and agrochemicals. For example, pyridine bases are widely used in various applications, including herbicides, insecticides, vitamins (like nicotinic acid and nicotinic acid amide), pharmaceuticals, and adhesives. Additionally, pyrazines find use in flavors, fragrances, and pharmaceutical intermediates, while pyrrole serves as a raw material for polypyrrole, an electroconductive polymer attracting significant attention for its potential in inexpensive production processes. This highlights the versatility of nitrogen-containing heterocyclic compounds in contributing to the development of new materials and drugs (Ya Suhiko Higasio & T. Shoji, 2001; Y. Higashio & T. Shoji, 2004).

Structural and Molecular Insights

The study of the molecular structures and crystal packing of nitrogen-containing heterocyclic compounds reveals the importance of C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions play a crucial role in determining the conformation and stability of such compounds, which is essential for understanding their reactivity and potential applications in drug design and material science (C. Lai, F. Mohr, & E. Tiekink, 2006).

Supramolecular Architecture

Compounds featuring pyridinium groups, such as in the structure of N1,N2-di(pyridinium-4-yl)oxalamide, have been shown to form three-dimensional supramolecular architectures through hydrogen bonding with O atoms of isopolyoxometalate anions. This demonstrates the potential for using similar compounds in constructing complex molecular architectures that could have applications in materials science and nanotechnology (Jianbo Qin, Jingren Dong, Jinghua Li, & Yun Gong, 2010).

Corrosion Inhibition

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on metal surfaces. This research indicates the potential of such compounds in industrial applications, where they could be used to protect metals from corrosion, thereby extending the life of metal components and structures (S. Kaya et al., 2016).

Properties

IUPAC Name |

N'-pyridin-3-yl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c24-17(18(25)22-15-4-3-8-19-13-15)21-12-14-6-10-23(11-7-14)16-5-1-2-9-20-16/h1-5,8-9,13-14H,6-7,10-12H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLANGMSKQLZBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)

![4-(2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2684799.png)

![2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2684801.png)

![1-[4-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2684802.png)

![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2684805.png)

![1-(3,5-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2684807.png)

![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2684812.png)